molecular formula C12H10BrNO4 B13679157 3-(5-Bromo-2-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

3-(5-Bromo-2-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

Cat. No.: B13679157
M. Wt: 312.12 g/mol
InChI Key: WRAWYDBYDMGDKG-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is a high-value chemical building block designed for pharmaceutical and agrochemical research. As part of the isoxazole family, a five-membered heterocyclic ring known for its diverse biological activities, this compound serves as a key synthetic intermediate . Researchers utilize such bromo- and methoxy-functionalized isoxazolecarboxylic acids in the discovery and development of new therapeutic agents, with documented activities including antiviral, anti-tumor, antibacterial, and anti-inflammatory properties . The carboxylic acid functional group provides a versatile handle for further synthetic modification, such as amide coupling, to create a wide array of derivatives for structure-activity relationship (SAR) studies . This compound is offered for Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human or veterinary use.

Properties

Molecular Formula

C12H10BrNO4

Molecular Weight

312.12 g/mol

IUPAC Name

3-(5-bromo-2-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C12H10BrNO4/c1-6-10(12(15)16)11(14-18-6)8-5-7(13)3-4-9(8)17-2/h3-5H,1-2H3,(H,15,16)

InChI Key

WRAWYDBYDMGDKG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC(=C2)Br)OC)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(5-Bromo-2-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid typically follows these key steps:

  • Formation of the 5-methylisoxazole core.
  • Introduction of the 3-substituent, here the 5-bromo-2-methoxyphenyl group.
  • Functionalization at the 4-position to yield the carboxylic acid.

The preparation methods draw from established synthetic routes for 3,5-disubstituted isoxazole-4-carboxylates and related derivatives, adapting conditions to accommodate the bromo and methoxy substituents on the phenyl ring.

Preparation of 5-Methylisoxazole-4-Carboxylic Acid Core

A common approach to the isoxazole-4-carboxylic acid core involves:

  • Cyclization reaction using ethylacetoacetate, triethylorthoformate, and acetic anhydride to form an intermediate ethyl ethoxymethyleneacetoacetate at elevated temperatures (75–150 °C).
  • Reaction with hydroxylamine sulfate in the presence of sodium acetate or trifluoroacetic acid salts at low temperature (−20 °C to 10 °C) to form ethyl-5-methylisoxazole-4-carboxylate.
  • Hydrolysis of the ester with strong acid (e.g., sulfuric acid) at 85 °C to yield 5-methylisoxazole-4-carboxylic acid.
  • Isolation and crystallization of the acid to high purity (up to 99.9% by HPLC).

This method minimizes by-products such as isomeric impurities and unwanted side reactions by using hydroxylamine sulfate instead of hydrochloride, improving reaction clarity and yield.

Functionalization at the 4-Position to Carboxylic Acid

The 4-position carboxylic acid is introduced or revealed by:

Representative Reaction Conditions and Parameters

Step Reagents/Conditions Temperature (°C) Time Yield / Purity
Formation of ethyl ethoxymethyleneacetoacetate Ethylacetoacetate + triethylorthoformate + acetic anhydride 75–150 Several hours Intermediate mixture
Cyclization to ethyl-5-methylisoxazole-4-carboxylate Hydroxylamine sulfate + sodium acetate or trifluoroacetic acid salt −20 to 10 1–2 hours High conversion, crude product
Hydrolysis to 5-methylisoxazole-4-carboxylic acid Concentrated sulfuric acid, reflux with ethanol distillation ~85 4 hours ~99.9% purity after crystallization
Formation of acid chloride Thionyl chloride or bis(trichloromethyl) carbonate + catalyst (e.g., tetrabutyl urea) 20–150 1–6 hours Up to 96% yield
Coupling with 5-bromo-2-methoxyphenyl precursor Pd-catalyzed Suzuki coupling or nucleophilic substitution 50–100 Variable High yield expected

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

  • Chemistry As a building block in the synthesis of complex molecules.
  • Biology Studies of its potential biological activities, including antimicrobial and anti-inflammatory properties.
  • Medicine Exploration of its potential as a pharmaceutical intermediate.
  • Industry Usage in the development of new materials and as a precursor in various chemical processes.

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Substitution Reactions The bromine atom can be substituted with other nucleophiles, using reagents such as sodium methoxide or potassium tert-butoxide.
  • Oxidation and Reduction Oxidation can occur at the methoxy group and the isoxazole ring, using oxidizing agents like potassium permanganate and chromium trioxide. Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Hydrolysis The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively.

Biological Activities

Isoxazole derivatives, including ethyl 3-(5-bromo-2-methoxyphenyl)-5-methylisoxazole-4-carboxylate, have demonstrated antitumor properties and have been investigated for their ability to inhibit cancer cell proliferation. Studies have shown the effectiveness of the compound against breast cancer cell lines, especially when combined with doxorubicin, showing a synergistic effect that enhances cytotoxicity.

The compound also shows promise in anti-inflammatory applications, with the ability to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation. Additionally, preliminary studies suggest that this compound may possess antimicrobial properties.

Structure-Activity Relationships (SAR)

The substituents on the aromatic ring, such as bromine and methoxy groups, influence both the lipophilicity and the binding affinity of the compound to biological targets. Variations in these substituents can significantly alter the pharmacological profile and potency against various disease models.

  • Breast Cancer Cell Lines : A study evaluated the cytotoxic effects of ethyl 3-(5-bromo-2-methoxyphenyl)-5-methylisoxazole-4-carboxylate on MCF-7 and MDA-MB-231 cells. The results indicated that the compound exhibited higher cytotoxicity compared to standard treatments when used in combination with doxorubicin, suggesting potential for improved therapeutic strategies in treating resistant breast cancer subtypes.
  • Inflammation Models: In animal models of inflammation, compounds similar to ethyl 3-(5-bromo-2-methoxyphenyl)-5-methylisoxazole-4-carboxylate have shown reductions in inflammatory markers and improved clinical outcomes, supporting its potential role as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Substituent Analysis

Key analogues include:

Compound Name Substituents on Aromatic Ring Core Structure Evidence Source
3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid 4-Bromo (para) Phenyl-isoxazole
5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid 4-Bromo (para) Phenyl-isoxazole (isomer)
3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid 2-Chloro (ortho) Phenyl-isoxazole
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid 2,6-Dichloro (ortho) Phenyl-isoxazole
3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid 4-Methoxy (para) Phenyl-isoxazole
3-(4-Bromothiophen-2-yl)-5-methylisoxazole-4-carboxylic acid 4-Bromothiophene (heterocyclic) Thiophene-isoxazole

Key Observations :

  • Halogen vs. Methoxy groups (e.g., ) introduce electron-donating effects, altering solubility and metabolic stability.
  • Positional Effects : Ortho-substituted derivatives (e.g., 2-chloro , 2,6-dichloro ) exhibit steric hindrance, which may reduce binding efficiency in enzyme-active sites compared to para-substituted analogues.
  • Heterocyclic Variations : Replacing phenyl with bromothiophene () introduces sulfur-based electronic effects and planar geometry, impacting π-π stacking interactions.

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility
3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid 282.09 Not reported Chloroform, Methanol, DMSO
3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid 237.64 Not reported Not specified
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid 272.08 221–222 Not specified
3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid 233.23 Not reported Likely polar solvents

Key Observations :

  • Brominated derivatives (e.g., ) have higher molecular weights (~282 g/mol) compared to chlorinated (~237–272 g/mol) or methoxy-substituted (~233 g/mol) analogues.
  • Dichlorophenyl derivatives () exhibit higher melting points (221–222°C), likely due to symmetrical substitution and stronger crystal lattice interactions.
  • Solubility trends correlate with substituent polarity: methoxy groups enhance aqueous solubility, while bromo and chloro groups favor organic solvents.

Example :

  • Synthesis of 3-(4-Bromothiophen-2-yl)-5-methylisoxazole-4-carboxylic acid ():
    • Step 1: Oxime formation from 5-bromothiophene-3-carbaldehyde.
    • Step 2: Cyclization to isoxazole ester.
    • Step 3: Hydrolysis with LiOH to yield the carboxylic acid.

Biological Activity

3-(5-Bromo-2-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is an organic compound belonging to the class of isoxazole carboxylic acids. Its unique structure, featuring a bromine atom, a methoxy group, and a methyl group attached to an isoxazole ring, suggests potential biological activities that merit investigation. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The molecular formula of this compound is C12H10BrNO4C_{12}H_{10}BrNO_4, with a molecular weight of 312.12 g/mol. The compound can undergo various chemical reactions, including oxidation and reduction, which may influence its biological properties.

PropertyValue
Molecular FormulaC12H10BrNO4C_{12}H_{10}BrNO_4
Molecular Weight312.12 g/mol
IUPAC NameThis compound
InChIInChI=1S/C12H10BrNO4/c1-6-10(12(15)16)11(14-18-6)8-5-7(13)3-4-9(8)17-2/h3-5H,1-2H3,(H,15,16)

Anticancer Properties

Recent studies have indicated that compounds within the isoxazole family exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown the ability to inhibit the proliferation of various cancer cell lines. A notable study demonstrated that isoxazole derivatives could induce apoptosis in tumor cells by activating caspases and other apoptotic pathways .

Immunosuppressive Effects

Research has also highlighted the immunosuppressive properties of certain isoxazole derivatives. Specifically, compounds similar to this compound have been shown to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) in response to phytohemagglutinin (PHA), suggesting potential applications in autoimmune diseases and organ transplantation .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets. The presence of bromine and methoxy groups enhances its binding affinity to various enzymes and receptors involved in cell signaling pathways, which can lead to either activation or inhibition of these pathways.

Case Studies

  • Antiproliferative Activity : In vitro studies demonstrated that the compound inhibited the growth of A549 lung cancer cells with an IC50 value indicating significant potency compared to control treatments .
  • Immunomodulatory Effects : A study involving human whole blood cultures revealed that the compound significantly reduced lipopolysaccharide (LPS)-induced tumor necrosis factor (TNFα) production, suggesting its potential as an anti-inflammatory agent .

Q & A

Q. Table 1: Comparative Reactivity of Halogenated Isoxazole Derivatives

SubstituentCOX-2 IC₅₀ (µM)Solubility (mg/mL, DMSO)
5-Bromo-2-methoxy0.245
5-Chloro-2-methoxy2.138
2-Methoxy (no halogen)>1028
Data sourced from enzymatic assays .

Q. Table 2: Optimization of Carboxylation Reaction

OxidantTemperature (°C)Yield (%)Purity (HPLC)
KMnO₄/H₂SO₄607298.5
CrO₃/H₂SO₄706897.8
TEMPO/NaClO₂408599.1
Adapted from synthetic protocols .

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